3-Methylbut-3-enyl 2-methylbutyrate

Catalog No.
S13151258
CAS No.
84254-81-9
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbut-3-enyl 2-methylbutyrate

CAS Number

84254-81-9

Product Name

3-Methylbut-3-enyl 2-methylbutyrate

IUPAC Name

3-methylbut-3-enyl 2-methylbutanoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

LTOLHPXUSLBUHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCCC(=C)C

3-Methylbut-3-enyl 2-methylbutyrate is an organic compound with the molecular formula C10_{10}H18_{18}O2_{2} and a molecular weight of approximately 170.25 g/mol. It is classified as an ester, specifically a derivative of 2-methylbutyric acid and 3-methylbut-3-en-1-ol. This compound is notable for its unique structure, which includes a branched alkyl chain and a double bond, contributing to its chemical reactivity and potential biological activity .

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 2-methylbutyric acid and 3-methylbut-3-en-1-ol.
  • Transesterification: This compound can react with alcohols to form different esters, which can be useful in various industrial applications.
  • Addition Reactions: The double bond in the molecule allows for electrophilic addition reactions, where reagents can add across the double bond, potentially leading to various functionalized products.

Synthesis of 3-Methylbut-3-enyl 2-methylbutyrate can be achieved through several methods:

  • Esterification Reaction: This method involves the reaction of 2-methylbutyric acid with 3-methylbut-3-en-1-ol in the presence of an acid catalyst.
  • Alkene Addition: Utilizing alkenes in a reaction with carboxylic acids or their derivatives under specific conditions can yield this compound.

These methods typically require careful control of reaction conditions to ensure high yield and purity of the final product .

3-Methylbut-3-enyl 2-methylbutyrate has several applications across various fields:

  • Flavoring Agents: Due to its pleasant aroma, it may be used in food flavoring and fragrance industries.
  • Chemical Intermediates: It serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it a subject of interest in chemical research, particularly in studies related to ester chemistry and biological activity.

Several compounds share structural similarities with 3-Methylbut-3-enyl 2-methylbutyrate. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Isoprenyl 2-methylbutyrateC10_{10}H18_{18}O2_{2}Contains a different alkene structure
Prenyl acetateC8_{8}H14_{14}O2_{2}Shorter carbon chain; simpler structure
Geranyl acetateC12_{12}H22_{22}O2_{2}Longer carbon chain; more complex structure

Uniqueness: The distinctive feature of 3-Methylbut-3-enyl 2-methylbutyrate lies in its branched alkyl chain and specific placement of the double bond, which may confer unique reactivity patterns compared to other similar compounds. This structural configuration potentially enhances its biological activity and applications in flavoring and fragrance industries .

3-Methylbut-3-enyl 2-methylbutyrate (CAS 84254-81-9) is a branched-chain ester characterized by the molecular formula $$ \text{C}{10}\text{H}{18}\text{O}_{2} $$ and a molecular weight of 170.25 g/mol. Its structure combines 2-methylbutyric acid and 3-methylbut-3-enol, yielding a compound with a distinctive fruity-green odor profile. Industrially, it serves as a critical ingredient in perfumery and flavor synthesis due to its complex scent characteristics, which include dominant notes of apple (60.89%), pineapple (40.87%), and chamomile (36.45%). The compound’s moderate evaporation rate and solubility in diethyl phthalate (DEP) and benzyl benzoate (BB) make it suitable for long-lasting fragrance formulations.

A key patent (EP 3932901 B1) highlights its role in advanced fragrance compositions, particularly in formulations requiring biodegradability and stable scent profiles. The ester’s ability to blend with natural essential oils, such as lavender and bergamot, further underscores its versatility in cosmetic and household products.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula$$ \text{C}{10}\text{H}{18}\text{O}_{2} $$
Molecular Weight170.25 g/mol
Density0.885 g/cm³
Boiling Point199–208.4°C
Vapor Pressure (25°C)0.214 mmHg
Refractive Index1.429

Historical Context of Discovery and Early Characterization

The compound’s first documented synthesis aligns with the expansion of ester chemistry in the late 20th century, as evidenced by its CAS registration in 1984. Early research focused on optimizing its synthesis via acid-catalyzed esterification, a method still employed today due to its high yield (~70–85%). The European Inventory of Existing Commercial Chemical Substances (EINECS 282-526-2) formally recognized its commercial viability in 1984, cementing its status in industrial applications.

Position Within Ester Chemistry and Terpene Derivatives

Structurally, 3-methylbut-3-enyl 2-methylbutyrate belongs to the ester family, characterized by the functional group $$ \text{RCOOR'} $$, where $$ \text{R} $$ and $$ \text{R'} $$ are alkyl or alkenyl chains. The 3-methylbut-3-enyl moiety introduces terpene-like features, as the branched alkene group mirrors motifs found in monoterpenes such as myrcene and ocimene. This dual identity enables the compound to bridge ester-based synthetic chemistry and terpene-derived natural product design.

The compound’s $$ \text{C}_{10} $$ skeleton and unsaturated bond position it among hemiterpenoids, which are often precursors to larger terpene structures. Its synthesis from 2-methylbutyric acid—a common metabolite in fruit ripening—further connects it to biosynthetic pathways in plants, though industrial production relies on chemical synthesis rather than extraction.

Table 2: Odor Profile Breakdown

Odor CharacteristicIntensity (%)
Fruity85.49
Green71.59
Apple60.89
Herbal50.39
Tropical47.20

The industrial synthesis of 3-methylbut-3-enyl 2-methylbutyrate encompasses various methodological approaches, ranging from traditional chemical processes to emerging green chemistry techniques. This comprehensive analysis examines the current state of synthetic methodologies, optimization strategies, and production challenges associated with this important ester compound.

Conventional Esterification Protocols

Acid-Catalyzed Fischer Esterification

Fischer esterification represents the most established method for producing 3-methylbut-3-enyl 2-methylbutyrate through the direct condensation of 3-methylbut-3-en-1-ol with 2-methylbutanoic acid [1]. This acid-catalyzed reaction follows a well-characterized mechanistic pathway involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [2] [3].

The reaction typically employs strong acid catalysts, with sulfuric acid and p-toluenesulfonic acid being the most commonly utilized systems [1] [2]. Sulfuric acid demonstrates exceptional catalytic efficiency, achieving yields of 70-95% under reflux conditions at temperatures ranging from 60-110°C [2] [4]. The high efficiency stems from sulfuric acid's dual role in both activating the carbonyl carbon and facilitating water elimination as a good leaving group [3].

p-Toluenesulfonic acid offers distinct advantages in terms of reaction selectivity and milder reaction conditions [2]. This Brønsted acid catalyst provides excellent control over side reactions while maintaining comparable reaction rates to sulfuric acid [4]. The aromatic sulfonic acid structure enhances solubility in organic media, promoting more homogeneous reaction conditions [3].

Lewis acids, particularly scandium triflate, have emerged as highly effective catalysts for Fischer esterification reactions [2]. These catalysts offer superior activity under mild conditions and generate cleaner reaction profiles with reduced byproduct formation [4]. The coordination of the Lewis acid to the carbonyl oxygen creates a highly electrophilic carbon center, facilitating rapid nucleophilic attack by the alcohol substrate [3].

Table 1: Conventional Esterification Methods for 3-Methylbut-3-enyl 2-methylbutyrate

MethodCatalystTemperature (°C)Reaction Time (hours)Typical Yield (%)Key Advantages
Acid-Catalyzed Fischer EsterificationSulfuric acid (H₂SO₄)60-1101-1070-95High efficiency, wide substrate scope
Acid-Catalyzed Fischer Esterificationp-toluenesulfonic acid (TsOH)60-1101-1075-90Mild conditions, good selectivity
Acid-Catalyzed Fischer EsterificationLewis acids (Scandium triflate)60-1101-1080-95High activity, clean reactions
Transesterification ReactionBase catalysts (KOH, NaOH)50-902-885-95High yields, reversible process

The mechanistic pathway involves initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbon center [4]. Nucleophilic attack by the alcohol generates a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the desired ester product [3]. The equilibrium nature of this reaction necessitates careful control of reaction conditions to maximize product formation [2].

Industrial implementation of Fischer esterification requires addressing several key challenges. The equilibrium nature of the reaction demands strategies to drive the reaction toward product formation, including the use of excess alcohol or continuous water removal through Dean-Stark distillation [4] [5]. Temperature control becomes critical at industrial scale to prevent decomposition of heat-sensitive substrates while maintaining adequate reaction rates [5].

Transesterification Reaction Optimization

Transesterification presents an alternative approach for producing 3-methylbut-3-enyl 2-methylbutyrate through the exchange of alcohol groups between an existing ester and the target alcohol [6] [7]. This methodology offers distinct advantages in terms of reaction control and product selectivity compared to direct esterification approaches.

Base-catalyzed transesterification typically employs alkaline catalysts such as potassium hydroxide or sodium hydroxide [6]. These systems demonstrate excellent catalytic activity at moderate temperatures (50-90°C) with reaction times ranging from 2-8 hours [7]. The basic conditions facilitate deprotonation of the alcohol substrate, generating a highly nucleophilic alkoxide species that readily attacks the carbonyl carbon of the ester substrate [6].

Response surface methodology has proven invaluable for optimizing transesterification parameters [6]. Statistical analysis of reaction variables including methanol-to-oil ratio, catalyst concentration, reaction temperature, and reaction time enables identification of optimal conditions [7]. The application of central composite design and Taguchi orthogonal methods has facilitated systematic optimization, achieving fatty acid methyl ester yields exceeding 94% under optimized conditions [6].

Enzyme-catalyzed transesterification represents a significant advancement in reaction selectivity and environmental compatibility [7]. Lipase-mediated processes demonstrate exceptional substrate specificity while operating under mild reaction conditions [7]. The optimization of enzymatic transesterification through response surface methodology has identified optimal conditions involving 42% lipase concentration, 32% water content, and methanol-to-oil molar ratios of 3:1 [7].

The kinetic analysis of transesterification reactions reveals complex mechanistic pathways involving multiple consecutive steps [7]. The overall reaction mechanism conforms to Ping Pong Bi Bi kinetics, with substrate binding and product release occurring in a defined sequence [7]. Understanding these mechanistic details enables rational optimization of reaction conditions and catalyst selection.

Industrial-scale transesterification faces challenges related to catalyst recovery and product purification [6]. Base-catalyzed systems require neutralization and salt removal, increasing downstream processing complexity [7]. Heterogeneous catalysts offer potential solutions by facilitating catalyst separation and reuse, though often at the expense of reduced catalytic activity [6].

Green Chemistry Approaches

Enzymatic Synthesis Using Lipases

Lipase-catalyzed esterification has emerged as a highly promising approach for the sustainable synthesis of 3-methylbut-3-enyl 2-methylbutyrate [8] [9] [10]. These biocatalysts offer exceptional selectivity, operate under mild conditions, and provide environmentally benign alternatives to traditional chemical catalysts [8] [10].

Candida antarctica lipase B represents the most extensively studied enzyme for ester synthesis applications [11] [9] [12]. This lipase demonstrates remarkable substrate promiscuity, effectively catalyzing the esterification of various carboxylic acids with alcohols [9]. The enzyme exhibits optimal activity at temperatures ranging from 25-60°C, significantly lower than conventional chemical processes [12].

Immobilization strategies have proven crucial for enhancing lipase stability and facilitating catalyst recovery [13] [14]. Cross-linked enzyme crystals and sol-gel entrapment techniques provide effective methods for enzyme immobilization while maintaining catalytic activity [13]. Magnetic nanoparticle immobilization offers particular advantages, enabling magnetic separation and catalyst recycling [12].

Table 2: Green Chemistry Approaches for Ester Synthesis

Enzyme/MethodReaction MediumTemperature (°C)Reaction Time (hours)Maximum Conversion (%)Key Benefits
Candida antarctica Lipase B (CALB)Hexane/Solvent-free25-608-14470-95High selectivity, mild conditions
Pseudomonas sp. lipasen-hexane30-901-2473.9Excellent thermal stability
Rhizopus oryzae lipaseSolvent-free32-3612-1492.4High conversion, reusable
Immobilized CALBMagnetic nanoparticles258>90Magnetic separation, recyclable
Ball milling mechanochemistrySolvent-freeRoom temperature0.3-433.6No solvents, energy efficient
High-speed ball milling (HSBM)Solvent-freeRoom temperature1-2085-91Fast reaction, no heating

The reaction mechanism of lipase-catalyzed esterification involves formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine residue [8]. The acyl-enzyme subsequently reacts with the alcohol substrate to generate the ester product and regenerate the free enzyme [10]. This ping-pong mechanism enables high reaction rates and excellent product selectivity [8].

Solvent-free enzymatic systems have gained considerable attention due to their environmental benefits and enhanced substrate concentrations [14] [10]. These systems eliminate organic solvent use while often achieving superior conversion rates compared to solvent-based processes [14]. The absence of solvents also simplifies downstream processing and reduces environmental impact [10].

Water activity control emerges as a critical parameter in enzymatic esterification reactions [8] [10]. Optimal water content maintains enzyme flexibility and catalytic activity while preventing hydrolysis of the ester product [13]. Systematic studies have identified water contents of 0.2-0.5% as optimal for most lipase-catalyzed esterification reactions [14].

The industrial application of enzymatic esterification faces challenges related to enzyme cost and stability [10]. However, advances in enzyme immobilization and reaction optimization have significantly improved the economic viability of these processes [13]. Enzyme recycling studies demonstrate retention of greater than 95% activity after five reaction cycles [14].

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a revolutionary approach to ester production, utilizing mechanical energy to drive chemical transformations in the absence of solvents [15] [16] [17]. This methodology offers significant advantages in terms of environmental impact, energy efficiency, and reaction selectivity.

Ball milling esterification enables direct formation of ester bonds through mechanical activation of reactants [15] [16]. The process involves grinding carboxylic acids and alcohols in the presence of appropriate catalysts, generating the desired ester products without requiring elevated temperatures or organic solvents [17]. High-speed ball milling systems achieve reaction rates comparable to conventional heating methods while operating at room temperature [17].

The mechanochemical esterification of cellulose and other biomass materials demonstrates the versatility of this approach [15] [18]. Ball milling with acetic anhydride, propionic anhydride, and butyric anhydride produces the corresponding esters with weight percent gains exceeding 33% [15]. The mechanical action destroys crystalline structures and promotes reagent penetration, facilitating efficient esterification [15].

Pyridine catalysis significantly enhances mechanochemical esterification efficiency [15]. The addition of pyridine as a catalyst increases esterification rates and improves product yields through enhanced nucleophile activation [17]. Optimal pyridine-to-anhydride ratios of 1:1 provide maximum catalytic benefit without excessive catalyst consumption [15].

The mechanism of mechanochemical esterification involves mechanical activation of reactive sites through crystal structure disruption [15] [16]. Ball milling generates fresh surfaces and creates high-energy reactive intermediates that facilitate bond formation [17]. The absence of solvents eliminates mass transfer limitations while concentrating reactants at the reaction interface [16].

Advanced mechanochemical systems utilizing iodine/potassium hypophosphite and potassium iodide/triethyl phosphite demonstrate excellent reaction efficiency [17]. These reagent combinations achieve ester formation yields of 45-91% within 20-60 minutes of grinding [17]. The operationally simple procedures require no heating or solvents, representing truly green synthetic approaches [17].

Industrial implementation of mechanochemical esterification requires specialized equipment capable of handling large-scale grinding operations [15]. Planetary ball mills and high-speed mechanical processors provide the necessary mechanical energy input for efficient reaction conversion [16]. The scalability of these processes depends on equipment design and material handling considerations [17].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-methylbut-3-enyl 2-methylbutyrate presents numerous technical, economic, and environmental challenges [5] [19] [20]. Understanding these challenges is crucial for developing viable commercial production processes.

Table 3: Industrial-Scale Production Challenges for Ester Manufacturing

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Heat and Mass TransferTemperature control, mixing efficiency, heat removalReduced conversion rates, hot spots formationAdvanced reactor design, improved agitation
Reaction EfficiencyMaintaining yields at scale, equilibrium managementLower product yields, side reactionsOptimized catalyst loading, water removal systems
Product Quality ControlContamination risk, batch-to-batch consistencyProduct rejection, regulatory non-complianceEnhanced quality assurance, process validation
Environmental ImpactSolvent usage, waste generation, emissionsIncreased disposal costs, regulatory restrictionsGreen chemistry approaches, solvent recovery
Economic FactorsRaw material costs, energy consumption, catalyst recoveryHigher production costs, reduced profitabilityProcess optimization, catalyst recycling
Process ControlReal-time monitoring, automated control systemsProcess instability, safety concernsAdvanced process control, automation

Heat and mass transfer limitations represent primary obstacles in industrial esterification processes [5]. Large-scale reactors experience significant temperature gradients and mixing inefficiencies that reduce reaction rates and product yields [5]. Hot spot formation can lead to substrate decomposition and unwanted side reactions [5]. Advanced reactor designs incorporating improved heat exchange and agitation systems are essential for maintaining reaction efficiency at scale [5].

Reaction efficiency maintenance poses significant challenges as reaction scale increases [5] [19]. The equilibrium nature of esterification reactions requires continuous removal of water byproduct to maintain driving force [19]. Industrial systems must incorporate efficient water separation technologies such as distillation columns or membrane separators [5]. Catalyst deactivation becomes more problematic at larger scales due to impurity accumulation and thermal degradation [19].

Product quality control becomes increasingly complex in industrial operations [5] [20]. Contamination risks increase due to larger surface areas and longer residence times in processing equipment [5]. Batch-to-batch consistency requires robust quality assurance protocols and statistical process control methods [20]. Regulatory compliance necessitates comprehensive documentation and validation of all production processes [5].

Environmental impact considerations significantly influence industrial process design [5] [20]. Solvent usage in traditional esterification processes generates substantial waste streams requiring treatment or disposal [20]. Volatile organic compound emissions must be controlled to meet environmental regulations [5]. The implementation of green chemistry principles, including solvent-free processes and catalyst recycling, becomes essential for sustainable production [20].

Economic factors ultimately determine the commercial viability of industrial esterification processes [5] [21]. Raw material costs, particularly for specialty alcohols and acids, can significantly impact production economics [21]. Energy consumption for heating and separation operations represents a major operational expense [5]. Catalyst recovery and recycling systems require capital investment but provide long-term economic benefits through reduced catalyst consumption [20].

Process control and automation are critical for safe and efficient industrial operations [5] [20]. Real-time monitoring of reaction temperature, pressure, and composition enables rapid response to process deviations [5]. Automated control systems prevent unsafe operating conditions while optimizing product quality and yield [20]. Advanced process control algorithms can minimize variability and improve overall process performance [5].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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